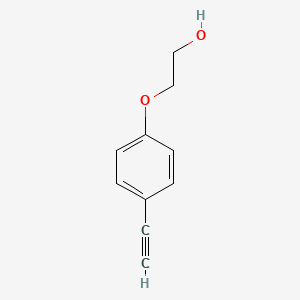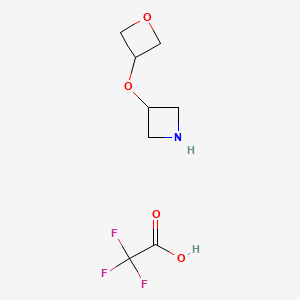
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid is a compound that combines the structural features of both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. The presence of trifluoroacetic acid adds to the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yloxy)azetidine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the synthesis can start with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxetan-3-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups on the azetidine and oxetane rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The oxetane and azetidine rings can undergo ring-opening reactions, which allow the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Oxetane: A four-membered oxygen-containing heterocycle used in similar synthetic and medicinal applications.
3,3-Diaryloxetanes: Compounds with similar structural features and applications in drug discovery.
Uniqueness
3-(Oxetan-3-yloxy)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure provides enhanced reactivity and versatility in synthetic applications. Additionally, the presence of trifluoroacetic acid further enhances the compound’s stability and reactivity, making it a valuable tool in various fields of research .
Eigenschaften
Molekularformel |
C8H12F3NO4 |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
3-(oxetan-3-yloxy)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-5(2-7-1)9-6-3-8-4-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChI-Schlüssel |
OZNPABFNLYTXHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2COC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


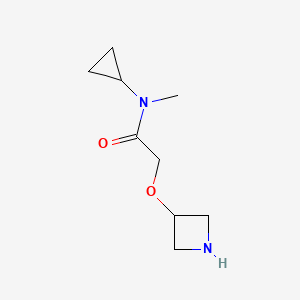
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
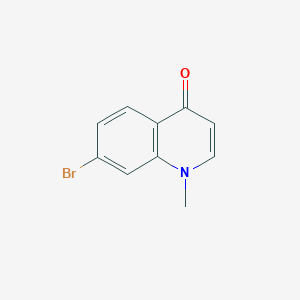
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
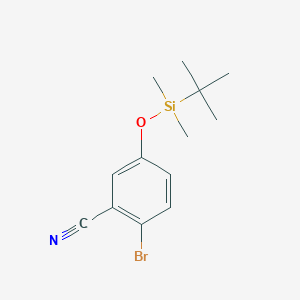
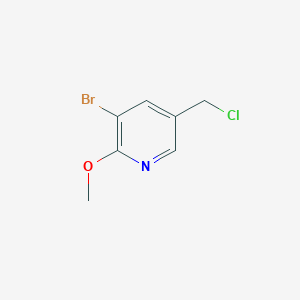

![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
